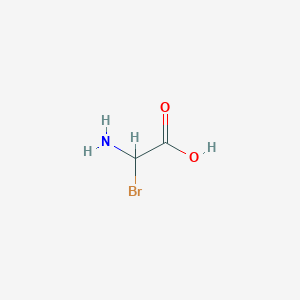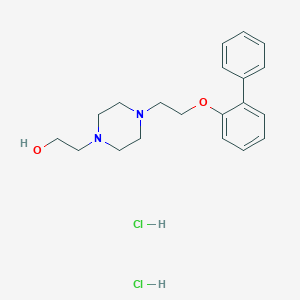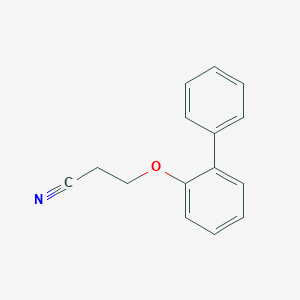
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is a deuterated analog of phencyclidine (PCP). This compound contains five deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the phenyl ring. The presence of deuterium atoms makes this compound useful in various scientific applications, particularly in mass spectrometry as an internal standard .
Méthodes De Préparation
The synthesis of PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Analyse Des Réactions Chimiques
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material has a wide range of scientific research applications:
Biology: The compound is used in studies involving receptor binding and neurotransmitter release.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and metabolism of phencyclidine and related drugs.
Industry: It is employed in the development of new analytical methods and quality control processes.
Mécanisme D'action
The mechanism of action of PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material involves its interaction with the N-methyl-D-aspartate (NMDA) receptor in the brain. By binding to this receptor, the compound inhibits the action of glutamate, a neurotransmitter, leading to altered neural activity. This interaction is crucial for its effects on cognition and perception .
Comparaison Avec Des Composés Similaires
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical applications. Similar compounds include:
Phencyclidine (PCP): The non-deuterated analog, commonly known for its psychoactive effects.
Ketamine: Another NMDA receptor antagonist with similar pharmacological properties.
Dextromethorphan: A cough suppressant that also acts on the NMDA receptor.
Propriétés
Numéro CAS |
60124-79-0 |
|---|---|
Formule moléculaire |
C17H26ClN |
Poids moléculaire |
284.9 g/mol |
Nom IUPAC |
1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidine;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H/i1D,4D,5D,10D,11D; |
Clé InChI |
BUAJNGPDPGKBGV-XBIAMBGESA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCCC3)[2H])[2H].Cl |
SMILES canonique |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl |
Key on ui other cas no. |
60124-86-9 |
Pictogrammes |
Acute Toxic |
Synonymes |
Phencyclidine-d5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)


![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)





![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)


